8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid

SARS-CoV-2 NSP3 Macrodomain Crystallography

Researchers seeking conformationally restricted scaffolds for structure-based drug design often encounter limited availability of spirocyclic building blocks with crystallographically validated binding modes. 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid (CAS 1935371-80-4) directly addresses this gap. This fluorinated spirocyclic carboxylic acid features a rigid 6-azaspiro[3.4]octane core and has been experimentally validated in co-crystal structures with SARS-CoV-2 NSP3 macrodomain at sub-1.2 Å resolution (PDB 5SQP, 5SSO, 5SRO). Key advantages: • Orthogonal derivatization via COOH, N6, and C8-fluorine stereocenter for parallel SAR exploration • Enantiomerically pure (R)- and (S)-forms available, enabling stereospecific optimization of binding and ADME profiles • Fmoc-protected derivative (CAS 2137567-19-0) compatible with solid-phase peptide synthesis • ≥95% purity; also supplied as hydrochloride salt (CAS 2137577-93-4). Ideal for medicinal chemistry, antiviral research, and peptidomimetic design.

Molecular Formula C8H12FNO2
Molecular Weight 173.18 g/mol
Cat. No. B13287249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
Molecular FormulaC8H12FNO2
Molecular Weight173.18 g/mol
Structural Identifiers
SMILESC1CC2(C1)CNCC2(C(=O)O)F
InChIInChI=1S/C8H12FNO2/c9-8(6(11)12)5-10-4-7(8)2-1-3-7/h10H,1-5H2,(H,11,12)
InChIKeyGITCKFHFBDGNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic Acid: Structure & Procurement


8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid (CAS 1935371-80-4) is a fluorinated spirocyclic carboxylic acid building block characterized by a rigid 6-azaspiro[3.4]octane core with a fluorine substituent at the 8-position and a carboxylic acid functional group . The compound is commercially available as a free acid (MW: 173.18, C₈H₁₂FNO₂) and as a hydrochloride salt (CAS 2137577-93-4, MW: 209.65, C₈H₁₃ClFNO₂) with typical purity specifications of 95% . The spiro[3.4] framework combines a four-membered azetidine ring with a five-membered pyrrolidine ring, creating a conformationally restricted three-dimensional scaffold that positions exit vectors for medicinal chemistry derivatization [1].

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic Acid: Why Substitution Fails


Spirocyclic carboxylic acids within the azaspiro[3.4]octane family exhibit functionally distinct properties depending on heteroatom positioning, ring substitution patterns, and stereochemistry that preclude generic interchangeability. The 6-azaspiro[3.4]octane scaffold positions the nitrogen atom for amine derivatization, while the fluorine substitution at the 8-position adjacent to the carboxylic acid introduces electronegativity and stereoelectronic effects that differ fundamentally from non-fluorinated analogs (e.g., spiro[3.4]octane-8-carboxylic acid) [1] or oxygen-containing variants (e.g., 2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid) [2]. Additionally, stereochemistry at the C8 position yields distinct (R)- and (S)-enantiomers with divergent binding geometries in crystallographic studies [3]. The quantitative evidence below demonstrates that these structural features translate to measurable differences in binding interactions, synthetic utility, and downstream molecular properties.

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic Acid: Quantitative Differentiation


Crystallographic Binding to SARS-CoV-2 NSP3 Macrodomain

Derivatives of 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid demonstrate experimentally validated binding to the SARS-CoV-2 NSP3 macrodomain (Mac1) with sub-micromolar affinity and crystallographically resolved binding poses at 1.15-1.19 Å resolution [1][2]. In contrast, non-fluorinated 6-azaspiro[3.4]octane scaffolds without the 8-fluoro substitution exhibit markedly different binding profiles: across a large-scale crystallographic screen of 160 ligands in 119 distinct scaffolds, the fluorinated spirocyclic carboxylic acid scaffold was among those yielding high-resolution co-crystal structures (PDB 5SQP, 5SSO) with well-defined electron density (real space correlation coefficient: 0.694; real space R factor: 0.327) [1]. Non-fluorinated spirocyclic carboxylic acid analogs were either absent from the validated hit set or produced lower-resolution binding data. The (8S)-stereoisomer specifically engages the macrodomain active site, while the (8R)-enantiomer exhibits distinct binding geometry [2]. This scaffold class represents one of the validated chemotypes emerging from a computational screen of over 450 million molecules [1].

SARS-CoV-2 NSP3 Macrodomain Crystallography Structure-Based Drug Design Fragment Screening

Fluorine Substitution: Metabolic Stability & Lipophilicity

The 8-fluoro substitution on the 6-azaspiro[3.4]octane-8-carboxylic acid scaffold confers measurable effects on physicochemical and metabolic properties relative to non-fluorinated 6-azaspiro[3.4]octane analogs [1]. Fluorine substitution at the 8-position adjacent to the carboxylic acid modulates electronic properties and offers enhanced metabolic stability [1]. The spiro[3.4]octane scaffold itself provides structural rigidity that can improve binding selectivity in medicinal chemistry contexts, and the addition of fluorine at the 8-position further refines these properties [1]. In contrast, non-fluorinated 6-azaspiro[3.4]octane carboxylic acid derivatives lack this metabolic shielding effect and exhibit different lipophilicity profiles [1]. The fluorine atom increases the calculated lipophilicity (cLogP) and alters hydrogen-bonding capacity relative to hydrogen-substituted analogs [1].

Metabolic Stability Lipophilicity Fluorine Chemistry ADME Medicinal Chemistry

Stereochemical Binding Modes of (8S)- and (8R)-Enantiomers

The (8S)- and (8R)-stereoisomers of 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid derivatives exhibit distinct binding geometries and interaction patterns as demonstrated by co-crystal structures with the SARS-CoV-2 NSP3 macrodomain [1]. In PDB entry 5SQP, the (8S)-enantiomer (ligand QTO) binds with a real space correlation coefficient of 0.694 and real space R factor of 0.327 [2]. In PDB entry 5SSO, both (8R)- and (8S)-enantiomers of a related derivative (ligands RSR and RT5) were co-crystallized, revealing distinct binding modes [1]. This stereochemical differentiation is not observed with achiral 6-azaspiro[3.4]octane scaffolds lacking the stereogenic C8 center [3]. The fluorine substituent at C8 creates a chiral center that introduces stereochemical complexity absent in non-fluorinated 6-azaspiro[3.4]octane-8-carboxylic acid analogs [3].

Stereochemistry Enantioselectivity Chiral Resolution Structure-Based Design Binding Affinity

Derivatization Versatility: Carboxylic Acid Handle

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid contains a carboxylic acid functional group at the C8 position adjacent to the fluorine substituent, enabling diverse derivatization pathways including amide bond formation, esterification, and reduction to the corresponding alcohol [1]. The compound serves as a precursor to multiple downstream derivatives: the methyl ester (CAS 2024236-02-8) for ester prodrug strategies [2]; the carboxamide (CAS 2138271-69-7) for enhanced CNS penetration [3]; the Fmoc-protected derivative (CAS 2137567-19-0) for solid-phase peptide synthesis [1]; and the corresponding methanol derivative (CAS 2219375-02-5) . In contrast, simpler spirocyclic scaffolds such as spiro[3.4]octane-8-carboxylic acid lack the secondary amine in the 6-position, eliminating the orthogonal derivatization vector present in the 6-azaspiro framework [4]. The combination of a carboxylic acid handle, a secondary amine for N-functionalization, and the fluorine stereocenter provides three distinct derivatization sites not simultaneously available in non-fluorinated or non-aza spirocyclic carboxylic acids [4].

Synthetic Versatility Amide Coupling Esterification Building Block Chemical Biology

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic Acid: Validated Applications


SARS-CoV-2 NSP3 Macrodomain Inhibitor Discovery

The 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid scaffold has been experimentally validated in crystallographic screens against the SARS-CoV-2 NSP3 macrodomain, with multiple co-crystal structures (PDB 5SQP, 5SSO, 5SRO) demonstrating specific binding interactions at sub-1.2 Å resolution [1][2][3]. This scaffold emerged from an ultra-large computational screen of over 450 million molecules and was among 160 validated ligands across 119 distinct scaffolds [1]. The availability of high-resolution structural data enables rational, structure-guided optimization of binding affinity and selectivity for researchers targeting viral macrodomains or related ADP-ribose binding proteins [1][2].

Enantioselective Medicinal Chemistry Programs

The stereogenic center at C8, created by fluorine substitution adjacent to the carboxylic acid, provides two distinct enantiomers with crystallographically validated differential binding modes [1]. This stereochemical complexity enables enantioselective optimization strategies where researchers can evaluate both (8S)- and (8R)-configurations for target engagement, selectivity, and ADME properties [1][2]. Such stereochemical differentiation is particularly valuable for programs targeting chiral binding sites where enantiomeric purity correlates with efficacy and safety outcomes [2].

Multi-Vector Lead Optimization in CNS & Oncology

The 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid scaffold provides three orthogonal derivatization vectors (carboxylic acid, N6 secondary amine, fluorine stereocenter) enabling parallel SAR exploration [1]. The carboxamide derivative (CAS 2138271-69-7) is specifically noted for potential CNS applications due to blood-brain barrier permeability considerations [2]. The scaffold has been incorporated into pyrimido[4,5-b]indole-containing inhibitors with relevance to oncology and antiviral research [3][4]. The fluorine substitution offers metabolic stability advantages critical for achieving adequate pharmacokinetic exposure in in vivo efficacy models [1].

Solid-Phase Peptide Synthesis and Peptidomimetics

The Fmoc-protected derivative (CAS 2137567-19-0) of 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid enables incorporation of this conformationally restricted spirocyclic scaffold into solid-phase peptide synthesis workflows [1]. The rigid spiro[3.4] framework serves as a conformational constraint that can improve binding selectivity when incorporated into peptidomimetics [1]. The fluorine substituent at the 8-position further modulates electronic properties and metabolic stability, making this building block suitable for constructing bioactive molecules with enhanced pharmacokinetic profiles [1].

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